molecular formula C25H29N7O3 B2608714 Unii-njb3fnk33C CAS No. 2174002-16-3

Unii-njb3fnk33C

Katalognummer: B2608714
CAS-Nummer: 2174002-16-3
Molekulargewicht: 475.553
InChI-Schlüssel: KVICSWHDXLNVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Unii-njb3fnk33C is a useful research compound. Its molecular formula is C25H29N7O3 and its molecular weight is 475.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Transforming Educational Programs for Research Innovation

Educational programs aimed at transforming basic scientific research into practical innovations play a crucial role in advancing society through technology. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) focus on developing and funding experiential learning in STEM (science, technology, engineering, and mathematics) innovation, invention, and entrepreneurship. This approach is designed to create viable and socially beneficial businesses, addressing the innovation challenge by providing training, education, and financial support tailored to both the venture's needs and the innovator's aspirations (Giordan et al., 2011).

Collaborative Working Environments for Environmental Models

The development of large scientific applications, such as environmental models, benefits significantly from collaborative working environments. These environments enable geographically dispersed scientists to develop, test, and use applications more efficiently. Tools and software for remote job submission and file transfer facilitate these collaborations, exemplified by the Unified Air Pollution Model (UNI-DEM) which benefits from a distributed computing environment for continuous development and experimentation (Şahin et al., 2009).

Advances in Nanoparticle Syntheses

The liquid-phase syntheses of inorganic nanoparticles represent a significant advancement in material science, contributing to developments in various industries, including electronics. Innovations in semiconducting materials have led to the miniaturization of electronic devices, demonstrating the crucial role of scientific research in technological progress (Cushing, Kolesnichenko, & O'Connor, 2004).

Nonclinical Statistics in Drug Development

Nonclinical statistical applications offer innovative statistical tools for scientific studies outside of clinical trials, covering discovery, pharmacology, drug safety, and chemistry, manufacturing, and controls (CMC). These applications underscore the importance of statistics across the drug development lifecycle, enhancing decision-making, risk assessments, and the efficiency of drug development processes (Altan & Kolassa, 2019).

National Cancer Institute's Initiative for Chemical Genetics

The Initiative for Chemical Genetics by the National Cancer Institute demonstrates how public research using small molecules can accelerate the discovery of cancer-relevant probes. This initiative highlights the integration of synthetic chemistry and cancer biology, facilitating new scientific collaborations and contributing significantly to cancer research (Tolliday et al., 2006).

Wirkmechanismus

Target of Action

Palbociclib Impurity 025, also known as NJB3FNK33C or Unii-njb3fnk33C, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of the cell cycle, playing a pivotal role in cell growth . The primary targets of Palbociclib Impurity 025 are therefore CDK4 and CDK6 .

Mode of Action

The main mechanism of action of Palbociclib Impurity 025 is to induce cell cycle arrest and senescence on responsive cells . By inhibiting CDK4/6, Palbociclib Impurity 025 blocks the progression of the cell cycle from the G1 to the S phase, which results in cancer cell death .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib Impurity 025 affects the cell cycle machinery, specifically the G1-S transition . This results in the disruption of the cell cycle and the induction of cellular senescence . The downstream effects of this include a decrease in cellular proliferation, which is particularly relevant in the context of cancer treatment .

Result of Action

The molecular and cellular effects of Palbociclib Impurity 025’s action include the induction of cell cycle arrest and senescence . This leads to a decrease in cellular proliferation, which can result in the death of cancer cells . High exposure to Palbociclib Impurity 025 is associated with an increased risk of neutropenia .

Action Environment

The action, efficacy, and stability of Palbociclib Impurity 025 can be influenced by various environmental factors. For instance, strong modulators of cytochrome P450 3A4 can dramatically affect the exposure of Palbociclib Impurity 025 . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of certain biomarkers or the state of the cell cycle .

Biochemische Analyse

Biochemical Properties

Palbociclib Impurity 025 plays a role in biochemical reactions primarily as a byproduct of palbociclib synthesis. It interacts with various enzymes, proteins, and biomolecules involved in the metabolic pathways of palbociclib. The impurity is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 3A4, which is responsible for its oxidation. Additionally, sulfotransferase 2A1 mediates its sulfonation, and there are minor contributions from glucuronidation and acylation . These interactions are crucial for the metabolic processing and elimination of the impurity from the body.

Cellular Effects

Palbociclib Impurity 025 affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The impurity has been observed to induce cell cycle arrest and senescence in responsive cells, similar to palbociclib . This effect is mediated through its interaction with cyclin-dependent kinases 4 and 6, leading to the inhibition of cell cycle progression.

Molecular Mechanism

The molecular mechanism of action of Palbociclib Impurity 025 involves its binding interactions with cyclin-dependent kinases 4 and 6. By inhibiting these kinases, the impurity prevents the phosphorylation of the retinoblastoma protein, thereby blocking the progression of the cell cycle from the G1 to the S phase . This inhibition results in cell cycle arrest and can lead to cellular senescence. Additionally, the impurity is known to undergo lysosomal trapping, where it accumulates in acidic vesicles within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palbociclib Impurity 025 change over time. The impurity is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the impurity has been shown to result in sustained cell cycle arrest and senescence . The stability and degradation of the impurity are important factors to consider in in vitro and in vivo studies to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of Palbociclib Impurity 025 vary with different dosages in animal models. At lower doses, the impurity can induce cell cycle arrest without significant toxicity. At higher doses, toxic or adverse effects may be observed, including increased cell death and tissue damage . Understanding the dosage effects is essential for determining safe exposure levels and potential risks associated with the impurity.

Metabolic Pathways

Palbociclib Impurity 025 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary elimination pathway is cytochrome P450 3A4-mediated oxidation, with contributions from sulfotransferase 2A1-mediated sulfonation and minor contributions from glucuronidation and acylation . These metabolic pathways are crucial for the detoxification and elimination of the impurity from the body.

Transport and Distribution

The transport and distribution of Palbociclib Impurity 025 within cells and tissues involve various transporters and binding proteins. The impurity is known to be transported into cells via passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as lysosomes, due to its lysosomal trapping properties . This accumulation can affect the localization and activity of the impurity within the cell.

Subcellular Localization

Palbociclib Impurity 025 exhibits specific subcellular localization patterns. It is primarily localized in acidic vesicles, such as lysosomes, within the cell . This localization is facilitated by targeting signals and post-translational modifications that direct the impurity to these compartments. The activity and function of the impurity can be influenced by its subcellular localization, as it may interact with different biomolecules and cellular structures within these compartments.

Eigenschaften

IUPAC Name

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVICSWHDXLNVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-16-3
Record name Palbociclib N-formyl impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALBOCICLIB N-FORMYL IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB3FNK33C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.